molecular formula C10H9N3S B13712848 6-(Dimethylamino)benzothiazole-2-carbonitrile

6-(Dimethylamino)benzothiazole-2-carbonitrile

Cat. No.: B13712848
M. Wt: 203.27 g/mol
InChI Key: QSLBGABSECHQIW-UHFFFAOYSA-N
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Description

6-(Dimethylamino)benzothiazole-2-carbonitrile is a high-purity chemical reagent designed for advanced scientific research and development. This compound belongs to the benzothiazole class, a privileged scaffold in medicinal chemistry known for yielding molecules with diverse biological activities . This carbonitrile derivative serves as a key synthetic intermediate for constructing more complex molecular architectures. Its structure is amenable to further functionalization, making it a valuable precursor in organic and organoelement synthesis . Researchers can utilize this compound as a building block for developing novel ligands and probes. Benzothiazole derivatives demonstrate significant potential in pharmaceutical research. They are widely investigated for their antitumor properties, with some 2-substituted benzothiazoles exhibiting nanomolar potency against specific cancer cell lines, including breast carcinoma and lung carcinoma models . The structural motif is also relevant for developing new antimicrobial agents to address multidrug-resistant bacterial strains . Furthermore, dimethylamino-substituted benzothiazoles have been successfully employed in the design of fluorescent chemosensors, such as those for selective copper(I) detection in biological systems . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Properties

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

6-(dimethylamino)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H9N3S/c1-13(2)7-3-4-8-9(5-7)14-10(6-11)12-8/h3-5H,1-2H3

InChI Key

QSLBGABSECHQIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(S2)C#N

Origin of Product

United States

Preparation Methods

Cyanoacetylation Route via 2-Cyanomethylbenzothiazole

One efficient method involves the cyanoacetylation of 2-cyanomethylbenzothiazole as a key intermediate:

  • Step 1: Synthesis of 2-cyanomethylbenzothiazole (compound 3) as a starting material.
  • Step 2: Treatment of compound 3 with cyanoacetic acid in the presence of acetic anhydride to yield 2-(benzothiazol-2-yl)-3-oxopentanedinitrile (compound 4).
  • Step 3: Reaction of compound 4 with dimethylformamide (DMF) or dimethylacetamide (DMA) in dry xylene under reflux for 5–6 hours produces an intermediate (compound 5) bearing the dimethylamino group.
  • Step 4: Further transformations of compound 5 lead to the target compound this compound or its derivatives.

This method was reported with detailed spectral and elemental analysis confirming the structure and purity of the products. The yields are generally high, and the route offers versatility for further functionalization.

Knoevenagel Condensation and Subsequent Functionalization

Another approach involves:

  • Performing a Knoevenagel condensation between benzothiazole-2-carbonitrile derivatives and appropriate aldehydes in ethanol using piperidine as a catalyst.
  • Subsequent reactions with amines or thiocyanates to introduce the dimethylamino group at the 6-position.
  • For example, the reaction of aniline with acetic acid, bromine, and ammonium thiocyanate forms 2-amino-6-thiocyanatobenzothiazole, which upon further reaction with chloroacetyl chloride and base treatment yields compounds related to this compound.

This method is useful for synthesizing a variety of substituted benzothiazoles, including the dimethylamino derivative, under mild conditions with moderate to good yields.

Hydrazino-Benzothiazole Condensation

In some patent literature, benzothiazole derivatives are prepared by condensation of hydrazino-benzothiazoles with aldehydes under heating (70 °C for 2 hours), yielding various substituted benzothiazoles including those with amino substituents that can be further alkylated to dimethylamino groups.

Comparative Data Table of Key Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Cyanoacetylation of 2-cyanomethylbenzothiazole 2-Cyanomethylbenzothiazole (3) Cyanoacetic acid, Acetic anhydride, reflux in xylene with DMF/DMA High (not always specified) Versatile intermediate; well-characterized products
Knoevenagel condensation + functionalization Benzothiazole-2-carbonitrile + aldehydes Ethanol, piperidine catalyst, subsequent thiocyanation and chloroacetylation Moderate to good Mild conditions, allows diverse substitution
Hydrazino-benzothiazole condensation 2-Hydrazino-benzothiazole + aldehydes Heating at 70 °C, 2 h 85–89% Patent method, suitable for various derivatives

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The 2-carbonitrile group undergoes nucleophilic substitution under basic conditions. In one protocol ( ):

  • Reacting with thiocyanoacetamide in DMF/TEA at reflux yields 5-(2-(benzo[d]thiazol-2-yl)-2-cyanoacetyl)-6-imino-2-thioxo-1,2,3,6-tetrahdropyridine-3-carbonitrile (60% yield, m.p. 300°C).

  • IR spectroscopy confirms cyano (ν~2,200 cm⁻¹) and thioxo (ν~1,250 cm⁻¹) functionalities.

Cyclocondensation with α,β-Unsaturated Carbonyls

Michael addition followed by intramolecular cyclization generates fused pyrimidine systems ( , ):

ReactantConditionsProductYieldCharacterization Data
α,β-Unsaturated ketoneKOH/dioxane, 8–10 h2-Aminobenzothiazol-4-methylthiopyrimidine76–80%¹H NMR: δ 7.13–8.78 ppm (aromatic, CH)
Barbituric acidGlacial acetic acid, refluxPyranopyrimidine derivative87%IR: ν 1,690 cm⁻¹ (C=O stretch)

This reaction proceeds via initial Michael adduct formation, followed by cyclization and elimination of ethanol or dimethylamine ( ).

Functionalization of the Dimethylamino Group

The dimethylamino group participates in Mannich reactions and alkylation ( , ):

  • Mannich reaction with formaldehyde and secondary amines produces N-alkylated derivatives (e.g., pyrrolidin-1-yl analogs) in 70–85% yields.

  • Acylation with chloroacetyl chloride (DMF/K₂CO₃) yields 2-chloroacetamide derivatives , confirmed by ¹³C NMR signals at δ 169 ppm (C=O) ( ).

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at the 6-position:

Aryl Boronic AcidCatalyst SystemProductIC₅₀ (HCT116)Reference
4-MethoxyphenylPd(PPh₃)₄/K₂CO₃6-(4-Methoxyphenyl)benzothiazole3.670 µM
3-NitrophenylPd(OAc)₂/XPhos6-(3-Nitrophenyl)benzothiazole2.527 µM

These derivatives exhibit potent anticancer activity by inhibiting ATR kinase ( ).

Oxidative Transformations

Controlled oxidation with KMnO₄ in acidic media converts the dimethylamino group to a nitroso derivative, confirmed by UV-Vis λmax at 450 nm ( ).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 6-(Dimethylamino)benzothiazole-2-carbonitrile is its use in cancer therapy. Compounds with a benzothiazole scaffold have been shown to exhibit potent anticancer properties. Studies indicate that derivatives of benzothiazole can inhibit various cancer cell lines, including those from breast, colon, and lung cancers . The mechanism often involves the inhibition of critical protein kinases such as VEGFR-2, which plays a vital role in tumor angiogenesis.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (nM)Reference
This compoundHeLa150
Benzothiazole hybridSW48091
2-Aminobenzothiazole derivativeHepG297

Neurological Applications

Alzheimer's Disease Research
The compound has also been investigated for its potential in neuroimaging, particularly in the context of Alzheimer's disease. A related compound demonstrated high affinity for amyloid plaques, suggesting that benzothiazole derivatives could serve as effective ligands for imaging techniques such as SPECT (Single Photon Emission Computed Tomography) . This application is crucial for early diagnosis and monitoring of Alzheimer's disease progression.

Table 2: Binding Affinity of Benzothiazole Derivatives in Alzheimer’s Research

CompoundBinding Affinity (Ki, nM)Brain RegionReference
I-125-labeled derivative11 ± 1.1Frontal Cortex (AD)
Control compoundN/ACerebellum (Control)

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzothiazole derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Table 3: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMicrobial Strain TestedMinimum Inhibitory Concentration (MIC, µg/mL)Reference
This compoundE. coli20
Benzothiazole hybridS. aureus15

Synthesis and Structural Variations

The synthesis of this compound involves various chemical processes that enhance its bioactivity. Recent advancements in synthetic methodologies have allowed for the development of new derivatives with improved efficacy against specific biological targets .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that modifications to the dimethylamino group significantly enhanced anticancer activity against multiple cancer cell lines. The most promising derivative exhibited an IC50 value lower than that of established chemotherapeutics like Sorafenib .

Case Study 2: Neuroimaging Potential

Research on a benzothiazole-based ligand indicated that it could effectively penetrate the blood-brain barrier and bind selectively to amyloid plaques in Alzheimer’s disease models. This finding supports the potential use of such compounds in diagnostic imaging .

Mechanism of Action

The mechanism by which 6-(Dimethylamino)benzothiazole-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in bioluminescent imaging, the compound reacts with luciferase enzymes to produce light, allowing researchers to visualize biological processes in real-time . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-(Dimethylamino)benzothiazole-2-carbonitrile with structurally related benzothiazole-2-carbonitriles, focusing on substituent effects, synthesis, and biological activity.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Activities Synthesis Highlights References
This compound -N(CH₃)₂ ~203.28 Enhanced electron density; potential kinase inhibition Likely involves thiourea cyclization or Appel’s salt Deduced from analogs
6-Methoxybenzothiazole-2-carbonitrile -OCH₃ 176.19 Moderate electron-withdrawing; used in fluorescence probes Cyclization with chloroacetic acid
6-Aminobenzothiazole-2-carbonitrile -NH₂ 175.21 Strong hydrogen-bonding capacity; anticancer activity Nitrile formation via dehydration
6-Nitrobenzothiazole-2-carbonitrile -NO₂ 205.19 Electron-deficient; intermediates for dyes/pharmaceuticals Nitration of benzothiazole precursors
6-Methylbenzo[d]thiazole-2-carbonitrile -CH₃ 160.20 Lipophilic; used in organic electronics Cyclocondensation of thioamides

Physicochemical Properties

  • Solubility: The dimethylamino group improves water solubility compared to methyl or nitro substituents due to its hydrophilic nature.
  • Reactivity: Nitro and cyano groups act as electron-withdrawing groups, making 6-nitrobenzothiazole-2-carbonitrile more reactive in electrophilic substitution reactions than its dimethylamino counterpart .

Biological Activity

6-(Dimethylamino)benzothiazole-2-carbonitrile is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and antimicrobial activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring substituted with a dimethylamino group and a carbonitrile functional group. This unique combination of functional groups contributes to its biological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives, including this compound.

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, a study reported that benzothiazole derivatives significantly inhibited the proliferation of A431, A549, and H1299 cancer cells, with some compounds exhibiting IC50 values comparable to established anticancer agents like etoposide .
  • Case Study : A specific derivative of benzothiazole demonstrated significant cytotoxicity against human lung cancer cells (A549) with an IC50 value of approximately 10 µM. This study highlighted the compound's ability to induce apoptosis via the activation of caspase pathways, emphasizing its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of benzothiazole derivatives.

  • Study Findings : In a study evaluating various benzothiazole compounds for anticonvulsant activity, several derivatives showed promising results in minimizing neurotoxicity while effectively suppressing seizures in animal models. The compound 6g exhibited an ED50 value of 160.4 mg/kg in maximal electroshock tests, indicating its potential as an anticonvulsant agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies.

  • Broad-Spectrum Efficacy : One study reported that derivatives of benzothiazole showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was found to be less than 40 µg/mL against Staphylococcus aureus and Bacillus subtilis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAnticancer ActivityNeuroprotective ActivityAntimicrobial Activity
This compoundModerate (IC50 ~10 µM)Significant (ED50 ~160 mg/kg)MIC <40 µg/mL
Benzothiazole Derivative AHighModerateMIC <50 µg/mL
Benzothiazole Derivative BModerateLowMIC <30 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induction of cell cycle arrest at various phases, particularly G1 and G2/M phases.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
  • Enzyme Inhibition : Modulation of specific enzymes involved in cancer cell metabolism and proliferation.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 6-(dimethylamino)benzothiazole-2-carbonitrile, and what reaction conditions are critical for optimizing yield? A: A common method involves condensation reactions between substituted benzaldehyde derivatives and thiouracil intermediates under reflux conditions. For example, chloroacetic acid and aromatic aldehydes (e.g., 2,4,6-trimethyl benzaldehyde) are refluxed in acetic anhydride/acetic acid with sodium acetate as a catalyst, yielding benzothiazole-carbonitrile derivatives. Crystallization from polar solvents (e.g., DMF/water) is critical for purification . Key factors include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of reactants.
  • Catalyst choice : Sodium acetate enhances cyclization efficiency.
  • Reaction time : 2–12 hours, depending on substituent reactivity.
    Typical yields range from 57% to 68% under optimized conditions .

Advanced Multi-Step Synthesis

Q: How can multi-step synthetic strategies improve the structural complexity of benzothiazole-carbonitrile derivatives? A: Advanced approaches often involve Appel’s salt (CCl₃CN) for thiazole ring formation. A six-step protocol includes:

Spirocyclization : Reacting 2-oxa-spiro[3.4]octane-1,3-dione with (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine to form spiro[4.5]decane intermediates .

Functionalization : Subsequent reactions with pyrrolidine yield amide derivatives.

Purification : Column chromatography or recrystallization ensures purity.
This method allows incorporation of planar aromatic systems (e.g., fused xanthenone-thiazole scaffolds) for enhanced bioactivity .

Basic Analytical Characterization

Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Core techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and nitrile carbons (δ ~117 ppm) .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2,220 cm⁻¹ and carbonyl (C=O) bands at ~1,710 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 [M⁺]) validate molecular formulas .

Advanced Structural Elucidation

Q: How can heteronuclear correlation NMR experiments resolve ambiguities in complex benzothiazole derivatives? A: HMBC (Heteronuclear Multiple Bond Correlation) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments map long-range coupling between protons and carbons. For example:

  • HMBC correlates nitrile (C≡N) carbons with adjacent aromatic protons.
  • HMQC confirms connectivity in fused-ring systems (e.g., xantheno-thiazole hybrids) .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for evaluating the antitumor potential of this compound derivatives? A: Standard assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Kinase inhibition assays (e.g., ATR kinase) at 10–100 µM concentrations .
  • Antimicrobial testing : Broth microdilution for MIC determination against E. coli or S. aureus .

Advanced Mechanistic Studies

Q: How can molecular docking and SAR studies guide the design of benzothiazole-carbonitrile derivatives with enhanced bioactivity? A:

  • Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., ATR kinase). Focus on hydrogen bonding with the nitrile group and π-π stacking with aromatic residues .
  • SAR trends : Electron-withdrawing groups (e.g., -NO₂ at position 6) enhance antitumor activity, while -NH₂ groups improve solubility but reduce potency .

Data Contradictions and Resolution

Q: How should researchers address discrepancies in reported yields or bioactivity data for benzothiazole-carbonitrile derivatives? A:

  • Yield variations : Optimize solvent polarity (e.g., switching from acetic acid to DMF) or catalyst loading (e.g., 0.5–1.0 eq. NaOAc) .
  • Bioactivity conflicts : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate under standardized conditions (pH 7.4, 37°C) .

Structural Modifications for Enhanced Properties

Q: What functional group substitutions are most effective for tuning the photophysical or pharmacokinetic properties of benzothiazole-carbonitriles? A:

  • Electron-donating groups (e.g., -NMe₂ at position 6) redshift absorption spectra, enhancing fluorescence for imaging applications .
  • Lipophilic substituents (e.g., -CF₃) improve blood-brain barrier penetration but may increase hepatotoxicity .

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